molecular formula C20H18N2O3S B4619614 Ethyl 4-[[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]amino]benzoate

Ethyl 4-[[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]amino]benzoate

Cat. No.: B4619614
M. Wt: 366.4 g/mol
InChI Key: KLXVNESKZKGIGQ-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]amino]benzoate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is known for its potential biological activities and is used in various scientific research applications.

Biochemical Analysis

Biochemical Properties

Ethyl 4-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}benzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The thiazole ring in its structure is known to participate in electrophilic and nucleophilic substitution reactions, making it a versatile scaffold for biochemical interactions . This compound has been shown to interact with enzymes such as acetylcholinesterase and proteases, inhibiting their activity and thus affecting various biochemical pathways. The phenyl group enhances its binding affinity to hydrophobic pockets in proteins, while the benzoate group can form hydrogen bonds with amino acid residues, stabilizing the enzyme-inhibitor complex.

Cellular Effects

Ethyl 4-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}benzoate exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . This compound can modulate gene expression by acting as a transcriptional regulator, either upregulating or downregulating specific genes involved in cellular metabolism and stress responses. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites and changes in metabolic flux.

Molecular Mechanism

The molecular mechanism of action of ethyl 4-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}benzoate involves its binding interactions with various biomolecules. The thiazole ring can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition . This compound also acts as an allosteric modulator, binding to sites other than the active site on enzymes and inducing conformational changes that affect enzyme activity. Furthermore, it can influence gene expression by binding to transcription factors or DNA, altering the transcriptional machinery and leading to changes in gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 4-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}benzoate have been studied over various time periods. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. Its effects may diminish over extended periods due to potential metabolic degradation or cellular adaptation mechanisms.

Dosage Effects in Animal Models

The effects of ethyl 4-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}benzoate vary with different dosages in animal models. At low doses, it has been observed to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where a certain dosage level is required to achieve therapeutic effects, beyond which adverse effects become prominent. Careful dosage optimization is essential to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

Ethyl 4-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}benzoate is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and altering the levels of key metabolites. The compound’s interactions with cofactors such as NADH and FADH2 also play a role in its metabolic processing and subsequent biological effects.

Transport and Distribution

Within cells and tissues, ethyl 4-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}benzoate is transported and distributed through interactions with specific transporters and binding proteins . It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation. Binding proteins such as albumin can also aid in its distribution within the bloodstream, enhancing its bioavailability and tissue penetration. The compound’s hydrophobic nature allows it to accumulate in lipid-rich tissues, influencing its overall distribution profile.

Subcellular Localization

The subcellular localization of ethyl 4-{[(2-phenyl-1,3-thiazol-4-yl)acetyl]amino}benzoate is influenced by its structural properties and interactions with cellular components . It can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, where it exerts its biological effects. Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct the compound to these compartments. Its localization to the nucleus allows it to interact with DNA and transcription factors, influencing gene expression, while its presence in mitochondria can affect cellular energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]amino]benzoate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a thioamide with an alpha-halocarbonyl compound.

    Acetylation: The thiazole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Amidation: The acetylated thiazole is reacted with 4-aminobenzoic acid or its ester derivative to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.

    Substitution: Halogenating agents such as bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-[[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]amino]benzoate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole

Properties

IUPAC Name

ethyl 4-[[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-2-25-20(24)15-8-10-16(11-9-15)21-18(23)12-17-13-26-19(22-17)14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXVNESKZKGIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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